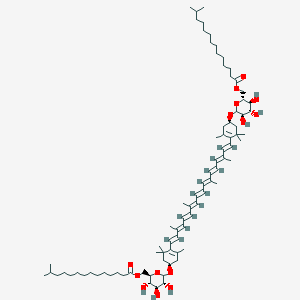
Thermobiszeaxanthin-15-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thermobiszeaxanthin-15-15 is a polymer.
Aplicaciones Científicas De Investigación
Photoprotection
Thermal Stability and UV Protection
Thermobiszeaxanthin-15-15 is known for its thermal stability and ability to absorb ultraviolet (UV) radiation. This characteristic makes it a valuable compound in protecting organisms from UV-induced damage. Research indicates that carotenoids like Thermobiszeaxanthin can mitigate oxidative stress caused by UV exposure, making them essential in the development of sunscreens and protective coatings for agricultural crops.
Case Study: UV Protection in Microalgae
A study conducted on microalgae demonstrated that the presence of this compound significantly increased the survival rate of cells exposed to UV radiation. The research highlighted that microalgae with higher concentrations of this compound exhibited reduced cell death and maintained photosynthetic efficiency under stress conditions .
Biotechnology
Role in Bioengineering
In biotechnology, this compound is utilized for bioengineering applications, particularly in the enhancement of photosynthetic efficiency in crops. By integrating genes responsible for the synthesis of this carotenoid into plant genomes, researchers aim to improve plant resilience to environmental stressors.
Case Study: Genetically Modified Crops
A notable case involved genetically modified tobacco plants engineered to produce higher levels of this compound. These plants showed improved growth rates and increased resistance to drought conditions compared to their non-modified counterparts. The findings suggest that this carotenoid can play a crucial role in developing crops suited for challenging climates .
Nutrition
Health Benefits and Dietary Sources
This compound is recognized for its antioxidant properties, contributing to human health by combating oxidative stress. It is found in various dietary sources, including certain algae and plants, which are increasingly included in functional foods.
Case Study: Antioxidant Effects on Human Health
A clinical study investigated the effects of this compound supplementation on markers of oxidative stress in adults. Results indicated a significant reduction in oxidative markers among participants who consumed foods enriched with this carotenoid, suggesting potential benefits for cardiovascular health and aging .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Photoprotection | UV absorption and oxidative stress mitigation | Increased survival rates in microalgae under UV |
| Biotechnology | Enhancement of photosynthetic efficiency | Improved growth and drought resistance in GM crops |
| Nutrition | Antioxidant properties contributing to health | Reduced oxidative markers in clinical studies |
Propiedades
Fórmula molecular |
C82H132O14 |
|---|---|
Peso molecular |
1341.9 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(13-methyltetradecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C82H132O14/c1-57(2)37-29-25-21-17-15-19-23-27-31-45-71(83)91-55-69-73(85)75(87)77(89)79(95-69)93-65-51-63(9)67(81(11,12)53-65)49-47-61(7)43-35-41-59(5)39-33-34-40-60(6)42-36-44-62(8)48-50-68-64(10)52-66(54-82(68,13)14)94-80-78(90)76(88)74(86)70(96-80)56-92-72(84)46-32-28-24-20-16-18-22-26-30-38-58(3)4/h33-36,39-44,47-50,57-58,65-66,69-70,73-80,85-90H,15-32,37-38,45-46,51-56H2,1-14H3/b34-33+,41-35+,42-36+,49-47+,50-48+,59-39+,60-40+,61-43+,62-44+/t65-,66-,69-,70-,73-,74-,75+,76+,77-,78-,79?,80?/m1/s1 |
Clave InChI |
VVKAQZYKDOWNFD-FMZQEZSSSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCCCCCCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCCCCCCCCC(C)C)C)\C)\C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















